Tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate
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Overview
Description
Tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the quinoline family and has a unique structure that makes it an attractive target for drug discovery.
Mechanism of Action
The mechanism of action of Tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in disease progression. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can modulate the activity of certain enzymes, reduce inflammation, and inhibit the growth of cancer cells. Additionally, it has been shown to have antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
One of the primary advantages of Tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate is its ease of synthesis and purification. This compound can be synthesized in high yield and purity, making it ideal for use in laboratory experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on Tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, studies are needed to investigate the safety and toxicity of this compound in vivo to determine its potential as a drug candidate.
Synthesis Methods
The synthesis of Tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate involves the reaction of tert-butyl 8-bromo-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate with ammonia in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in high yield and purity.
Scientific Research Applications
Tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate has shown promising results in various scientific research applications. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, antitumor, and antimicrobial properties, making it a potential candidate for drug discovery.
properties
IUPAC Name |
tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-7-10-6-4-8-11(15)12(10)16/h10-12H,4-9,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIXLFVZRFLGEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1C(CCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.